molecular formula C20H11Cl3N4O2 B2873391 1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one CAS No. 318498-09-8

1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one

Número de catálogo B2873391
Número CAS: 318498-09-8
Peso molecular: 445.68
Clave InChI: XPLIBJZVBCCSEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one, also known as CBP, is a novel and potent small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). CBP has been studied for its potential as a therapeutic agent for autoimmune diseases, cancer, and other diseases. CBP has several unique features that make it an attractive target for drug development.

Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

  • A study focused on synthesizing novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, which demonstrated significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Additionally, these compounds exhibited in vitro antibacterial and antifungal activities, suggesting their potential utility in overcoming microbial resistance to pharmaceuticals (Katariya, Vennapu, & Shah, 2021).

  • Another investigation synthesized pyrazole derivatives, showing higher anticancer activity than the reference drug, doxorubicin. These compounds also demonstrated good to excellent antimicrobial activity, highlighting their dual functionality as antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anticancer Potential

  • Research on pyridine and fused pyridine derivatives revealed moderate to good binding energies in molecular docking screenings against GlcN-6-P synthase, a target protein. These compounds were tested for antimicrobial and antioxidant activity, indicating a broad spectrum of potential therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

  • A series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized, exhibiting inhibitory activity against liver, breast, and leukemia cancer cell lines. Notably, compounds showed potent antiangiogenic activity, suggesting a promising avenue for cancer treatment research (Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, & Kamble, 2015).

Molecular Docking and Structure-Activity Relationship

  • Studies on the electronic structure and physico-chemical properties of pyrazole compounds underscored their potential as anti-cancer agents, focusing on their synthesis, molecular docking analysis, and evaluation against specific cancer targets. This research indicates the versatility and significance of these compounds in developing novel cancer therapies (Thomas et al., 2019).

Propiedades

IUPAC Name

1-(4-chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl3N4O2/c21-13-2-4-14(5-3-13)26-10-8-18(28)19(25-26)17-7-9-27(24-17)20(29)12-1-6-15(22)16(23)11-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLIBJZVBCCSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C3=NN(C=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.